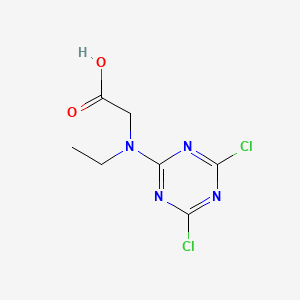
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an ethylglycine moiety attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylglycine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the ethylglycine moiety. The reaction is usually performed in a solvent like dioxane or water at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction time and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, triazine derivatives, including this compound, are studied for their antimicrobial and antitumor activities. These compounds have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Industry: The compound is used in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants. It is also explored for its potential use in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine involves the inhibition of specific enzymes or proteins. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase, which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately the death of the plant .
Vergleich Mit ähnlichen Verbindungen
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-methylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-propylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-butylglycine
Uniqueness: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is unique due to its specific substitution pattern and the presence of the ethylglycine moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals .
Eigenschaften
CAS-Nummer |
62418-30-8 |
|---|---|
Molekularformel |
C7H8Cl2N4O2 |
Molekulargewicht |
251.07 g/mol |
IUPAC-Name |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-ethylamino]acetic acid |
InChI |
InChI=1S/C7H8Cl2N4O2/c1-2-13(3-4(14)15)7-11-5(8)10-6(9)12-7/h2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
WKRAURMLKMLIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)O)C1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


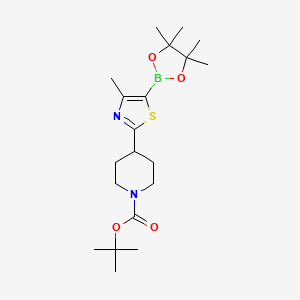
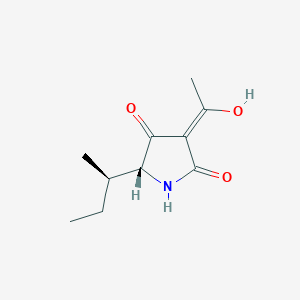
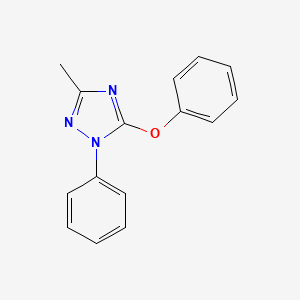
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)


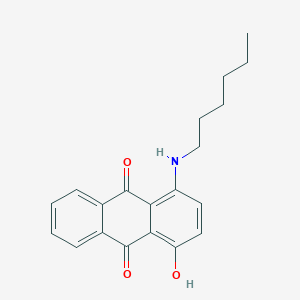

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)

